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molecular formula C7H4F2O3 B068359 2,3-Difluoro-4-hydroxybenzoic acid CAS No. 175968-39-5

2,3-Difluoro-4-hydroxybenzoic acid

Cat. No. B068359
M. Wt: 174.1 g/mol
InChI Key: XIZIDHMVDRRFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613942B1

Procedure details

A mixture of 2,3-difluoro-4-cyanophenol (1 g, 6.45 mmol) in water (8 mL), H2SO4 (8 mL), and acetic acid (8 mL) was refluxed for 48 hours. The solvents were removed by rotary evaporation to give a slurry which was poured onto ice. The product precipitated out of solution and filtered. The solid was washed with water and dried to give 2,3-difluoro-4-hydroxybenzoic acid (800 mg, 71%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=C(C#N)[CH:5]=[CH:4][C:3]=1[OH:11].[C:12]([OH:15])(=[O:14])[CH3:13]>O.OS(O)(=O)=O>[F:8][C:7]1[C:2]([F:1])=[C:3]([OH:11])[CH:4]=[CH:5][C:13]=1[C:12]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=CC(=C1F)C#N)O
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a slurry which
ADDITION
Type
ADDITION
Details
was poured onto ice
CUSTOM
Type
CUSTOM
Details
The product precipitated out of solution
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=C1F)O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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